O-Desmethyl Metoprolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl Metoprolol-d5 is the major active metabolite of the β1-adrenergic receptor blocker metoprolol1. It is formed by the metabolism of metoprolol by the cytochrome P450 (CYP) isoform CYP2D61.
Synthesis Analysis
The synthesis of O-Desmethyl Metoprolol-d5 involves the metabolism of metoprolol by the cytochrome P450 (CYP) isoform CYP2D62. The three principal metabolic pathways of metoprolol include O-dealkylation to give O-desmethyl metoprolol2.
Molecular Structure Analysis
The molecular formula of O-Desmethyl Metoprolol-d5 is C14H23NO33. The exact mass is 258.19917733 g/mol and the monoisotopic mass is also 258.19917733 g/mol3.
Chemical Reactions Analysis
Metoprolol undergoes several chemical reactions in the body. The main metabolic pathway is O-dealkylation, which leads to the formation of O-Desmethyl Metoprolol4.Physical And Chemical Properties Analysis
O-Desmethyl Metoprolol-d5 has a molecular weight of 258.37 g/mol3. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 43. The compound has a rotatable bond count of 83.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of Metoprolol, including those of its metabolites like O-Desmethyl Metoprolol-d5, are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) processes. Metoprolol's efficacy in treating cardiovascular conditions like hypertension and angina pectoris is well-documented, but the precise mechanisms of action remain partially understood. Research suggests that optimal treatment involves dose titration, with O-Desmethyl Metoprolol-d5 playing a role in the drug's overall pharmacological profile (Benfield, Clissold, & Brogden, 1986).
Therapeutic Efficacy in Cardiovascular Disorders
Studies have explored Metoprolol's therapeutic efficacy in cardiovascular diseases, examining how its metabolites, including O-Desmethyl Metoprolol-d5, contribute to its effectiveness. Metoprolol has shown positive outcomes in managing hypertension and angina pectoris, and research continues to evaluate its utility in post-infarction patients and those with cardiac arrhythmias, idiopathic dilated cardiomyopathy, and hypertensive cardiomegaly (Grassi, 2018).
Role in Post-Infarction Management
The role of Metoprolol and its metabolites in post-infarction management has been a subject of research, with studies indicating a potential reduction in mortality rates over periods of up to 3 years. The research suggests that understanding the pharmacokinetics of Metoprolol, including the role of O-Desmethyl Metoprolol-d5, is crucial for optimizing treatment strategies in post-infarction care (Prakash & Markham, 2000).
Analytical Methods in Pharmaceutical Formulations
Developing analytical methods for quantifying Metoprolol and its metabolites in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Research in this area helps ensure the efficacy and safety of Metoprolol-containing medications, with a focus on understanding the metabolic pathways involving O-Desmethyl Metoprolol-d5 (Horyn & Logoyda, 2020).
Safety And Hazards
As per the available information, O-Desmethyl Metoprolol-d5 is not intended for human or veterinary use6. For more detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet provided by the manufacturer7.
Orientations Futures
While there are no specific future directions mentioned in the sources, the continued study of O-Desmethyl Metoprolol-d5 and its effects could provide valuable insights into its potential uses and benefits.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to scientific literature and databases.
Propriétés
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UXCJJYBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Metoprolol-d5 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.